
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid is a heterocyclic compound that contains both a thiazole ring and a cyano group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation reaction of 1,3-thiazole-5-carbaldehyde with cyanoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,3-thiazole-5-carbaldehyde and cyanoacetic acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux for several hours.
- After completion, cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions: (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The cyano group and the thiazole ring can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and biological activities.
Cyano-containing compounds: Compounds like cyanoacetic acid and cyanoacetamide contain the cyano group but lack the thiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the thiazole ring and cyano group, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C7H4N2O2S |
|---|---|
分子量 |
180.19 g/mol |
IUPAC 名称 |
2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11) |
InChI 键 |
SOTSJYLMOAUIJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=N1)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







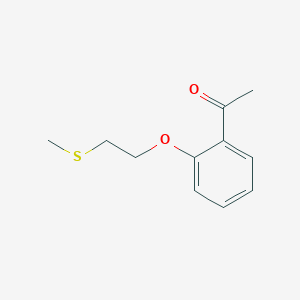

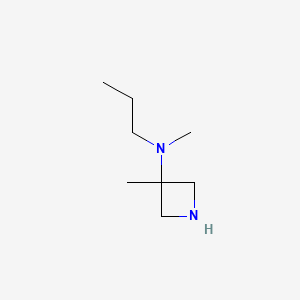

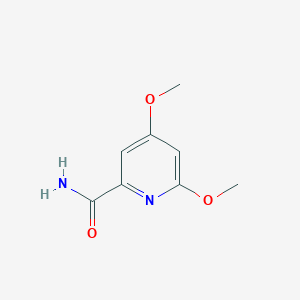
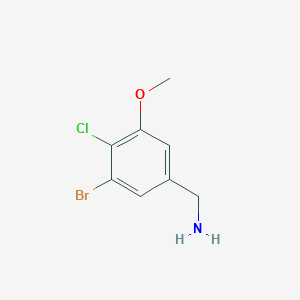
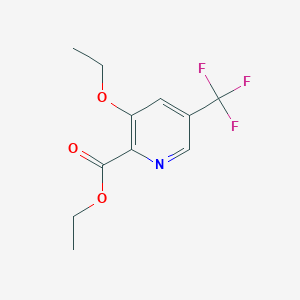
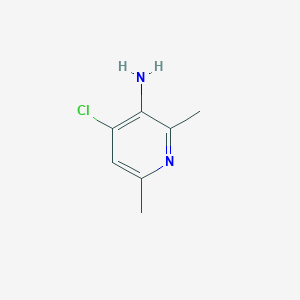
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
